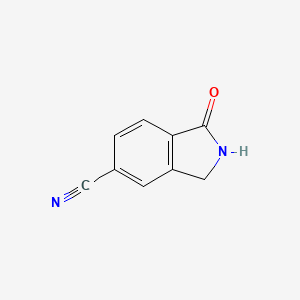

1-Oxoisoindoline-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxoisoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, which can be related to this compound, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H6N2O . The molecular weight of this compound is 158.16 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.16 . The compound is sealed in dry, room temperature conditions .Aplicaciones Científicas De Investigación

Catalyzed Synthesis of Derivatives : A study by Chen and Cai (2016) developed an efficient approach for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, using a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction. This method achieved good to excellent yields for a broad scope of amine substrates (Chen & Cai, 2016).

Efficient Synthesis Method : Hu et al. (2013) described a new and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. This method involved a one-pot, three-component condensation reaction and used sulfamic acid as a catalyst, highlighting its simplicity and environmental benignity (Hu et al., 2013).

Syntheses with OSU-6 Catalyst : Nammalwar et al. (2015) reported an efficient synthesis of substituted 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using OSU-6 as a catalyst. This process was notable for its ability to generate two different products: a substituted 3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide (Nammalwar et al., 2015).

Application in Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series, including 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), for use in female healthcare. These compounds demonstrated potent activity as progesterone receptor antagonists and had potential applications in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Anticancer Activity : Kachaeva et al. (2018) synthesized new derivatives of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. The compounds showed promising growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels, indicating their potential as antitumor agents (Kachaeva et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261869-76-4 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)